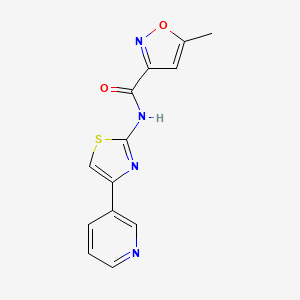

5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-5-10(17-19-8)12(18)16-13-15-11(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGVRYWMDLSFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The final step involves coupling the thiazole and isoxazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, microwave-assisted synthesis, or continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives, including 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated the compound's effect on MCF-7 breast cancer cells and reported an IC50 value indicating significant growth inhibition. The mechanism of action appears to involve interference with cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that isoxazole-based compounds can exhibit bactericidal effects against drug-resistant strains of bacteria.

Case Study:

In vitro studies demonstrated that derivatives of isoxazole, including this compound, displayed significant activity against Mycobacterium tuberculosis (Mtb), suggesting potential for treating tuberculosis, particularly in drug-resistant cases .

Drug Development

The unique structure of this compound makes it a valuable scaffold for designing new therapeutic agents. Its ability to interact with various biological targets allows for the development of drugs that can address multiple diseases.

Research Findings:

Recent advancements in medicinal chemistry have focused on modifying the isoxazole scaffold to enhance its pharmacological properties. For instance, derivatives have been synthesized with improved solubility and bioavailability, leading to enhanced therapeutic efficacy .

Targeting Specific Diseases

The compound's design allows it to target specific pathways involved in inflammatory responses and cancer progression. This specificity can lead to fewer side effects compared to traditional therapies.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide can be contextualized by comparing it to analogs reported in recent literature. Below is a detailed analysis based on six structurally related compounds (4d–4i) from a 2021 study :

Structural and Functional Group Variations

Key Observations

Core Thiazole-Pyridine Scaffold : All compounds share the 4-(pyridin-3-yl)thiazol-2-yl backbone, critical for π-π stacking and hydrogen-bond interactions in target binding.

Compounds like 4h replace the benzamide with isonicotinamide, altering electronic properties (e.g., dipole moments) and binding affinity.

5-Position Substituents: The target lacks the morpholinomethyl or piperazine groups seen in 4d and 4e, which are known to improve solubility and pharmacokinetics. Instead, its methyl group on the isoxazole may prioritize lipophilicity.

Spectroscopic Consistency : All analogs in the evidence exhibit well-resolved ¹H/¹³C NMR peaks for aromatic and amide protons, confirming structural integrity. The target compound would likely require similar validation.

Hypothetical Pharmacological Implications

- The 3,4-dichloro substitution in 4d and 4e may enhance halogen bonding with hydrophobic enzyme pockets, whereas the target’s isoxazole could favor interactions with polar residues.

- The absence of basic amines (e.g., piperazine in 4e) in the target might reduce off-target effects but limit water solubility.

Biological Activity

5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide, a heterocyclic compound, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes thiazole, pyridine, and isoxazole rings, contributing to its diverse pharmacological properties.

- Molecular Formula : C13H10N4O2S

- Molecular Weight : 286.31 g/mol

- CAS Number : 941903-04-4

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Analgesic and Anti-inflammatory Effects : Studies have shown that this compound can reduce pain and inflammation, making it a candidate for therapeutic applications in pain management.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest it inhibits cell proliferation and induces apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to establish efficacy against specific pathogens .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Interaction studies have highlighted its engagement with transporters and binding proteins, influencing drug distribution and efficacy within biological systems. Additionally, subcellular localization studies suggest that compounds of this nature can be directed to specific organelles, enhancing their therapeutic potential.

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds. Below is a comparison table highlighting structural similarities and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide | Contains thiazole and pyridine rings | Different substitution pattern |

| 5-Methyl-N4-(thiazol-2-yl)isoxazole-3,4-dicarboxamide | Similar heterocyclic structure | Distinct carboxamide groups |

| Substituted N-Phenyl-thiazole-isoxazole derivatives | Variations in substitution on aromatic rings | Potential for different biological activities |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound exhibited significant inhibition of proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective dosage ranges for therapeutic use .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of thiazole derivatives found that compounds similar to 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole exhibited notable activity against resistant bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Cyclization of thioamide and haloketone precursors under acidic/basic conditions .

Coupling Reactions : Suzuki or Heck coupling for introducing pyridine and isoxazole moieties, often catalyzed by palladium complexes .

Amidation : Final carboxamide group formation via reaction with activated carbonyl intermediates (e.g., using DCC or EDC coupling agents) .

Example: A thiazole intermediate was synthesized using N,N-dimethylformamide and K₂CO₃ under room-temperature stirring, followed by purification via silica chromatography .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 8.78 ppm for pyridine protons in DMSO-d₆) .

- HRMS : Validates molecular weight (e.g., observed m/z 507.1709 vs. calculated 507.1708) .

- X-ray Crystallography : Resolves 3D structure, as demonstrated for analogous thiazole-carboxamide derivatives .

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or inflammatory enzymes (e.g., COX-2) using fluorogenic substrates .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura reactions .

- Temperature Control : Elevated temperatures (80–100°C) improve cyclization but may require inert atmospheres to prevent decomposition .

Example: A 62% yield was achieved using K₂CO₃ in DMF at 80°C for 10 hours .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish biphasic effects (e.g., anti-inflammatory at low doses vs. apoptosis induction at high doses) .

- Pathway-Specific Profiling : Use RNA-seq or phosphoproteomics to identify divergent signaling pathways (e.g., NF-κB vs. p53) .

- Metabolic Profiling : LC-MS/MS to track metabolite formation, as uncharacterized metabolism may explain discrepancies .

Q. What strategies are used to study its enzyme inhibition mechanisms at the molecular level?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., PARP-1) using AutoDock Vina .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray Co-Crystallization : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with thiazole nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.